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Compound of Interest

Compound Name: Sofosbuvir impurity I

Cat. No.: B2924809 Get Quote

AN-SOFO-001

Introduction
Sofosbuvir is a direct-acting antiviral medication used as a key component in the treatment of

chronic Hepatitis C virus (HCV) infection.[1] It is a prodrug that, once metabolized in the liver,

inhibits the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral

replication.[1] The control of impurities in the final drug product is a critical aspect of

pharmaceutical quality control to ensure safety and efficacy. Sofosbuvir impurity I is a

diastereoisomer of Sofosbuvir that can arise during the manufacturing process.[2][3][4]

Therefore, a robust and validated analytical method is required to quantify its presence in tablet

formulations.

This application note details a reliable Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the specific and accurate quantification of Sofosbuvir
impurity I in tablets. The method is suitable for routine quality control analysis in

pharmaceutical laboratories.

Principle
The method employs reversed-phase chromatography to separate Sofosbuvir, its impurity I,

and other related substances. The separation is achieved on a C18 stationary phase with an

isocratic mobile phase. Quantification is performed using an external standard method with UV

detection at 260 nm, where Sofosbuvir and its impurities show significant absorbance.[5][6]
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Experimental Protocol
Apparatus and Materials

Apparatus:

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector.

Analytical balance (0.01 mg readability).

Ultrasonic bath.

Volumetric flasks (Class A).

Pipettes (Class A).

Syringe filters (0.45 µm, Nylon or PTFE).

HPLC vials.

Reagents and Chemicals:

Sofosbuvir Reference Standard (RS).

Sofosbuvir Impurity I Reference Standard (RS).

Acetonitrile (HPLC grade).

Trifluoroacetic acid (TFA) (AR grade).

Milli-Q or HPLC grade water.

Sofosbuvir 400 mg tablets (Test sample).

Chromatographic Conditions
The following chromatographic conditions are optimized for the separation and quantification of

Sofosbuvir impurity I.
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Parameter Condition

HPLC Column
Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5

µm[5][6]

Mobile Phase
0.1% Trifluoroacetic acid in Water : Acetonitrile

(50:50 v/v)[5][6]

Elution Mode Isocratic

Flow Rate 1.0 mL/min

Column Temperature Ambient (approx. 25 °C)

Detection UV at 260 nm[5][6]

Injection Volume 10 µL

Run Time Approximately 10 minutes

Preparation of Solutions
Diluent: Use the mobile phase (Water:Acetonitrile, 50:50 v/v) as the diluent for all standard

and sample preparations.[6]

Standard Stock Solution (Impurity I):

Accurately weigh about 10 mg of Sofosbuvir Impurity I RS into a 100 mL volumetric

flask.

Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

Make up the volume to the mark with diluent and mix well. (Concentration ≈ 100 µg/mL)

Working Standard Solution (Impurity I):

Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

Dilute to the mark with the diluent and mix well. (Concentration ≈ 10 µg/mL)

Sample Preparation (Tablets):
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Weigh and finely powder not fewer than 20 Sofosbuvir tablets.[7][8]

Accurately weigh a quantity of the tablet powder equivalent to 100 mg of Sofosbuvir and

transfer it to a 100 mL volumetric flask.

Add about 70 mL of diluent.

Sonicate for 30 minutes with intermittent shaking to ensure complete dissolution of the

active ingredient.[7]

Allow the solution to cool to room temperature, then dilute to the mark with diluent and mix

thoroughly.

Centrifuge a portion of the solution or filter it through a 0.45 µm syringe filter, discarding

the first few mL of the filtrate. (Final concentration ≈ 1000 µg/mL of Sofosbuvir)

System Suitability
Before sample analysis, inject the Working Standard Solution (Impurity I) five times and verify

the system suitability parameters.

Parameter Acceptance Criteria

Tailing Factor ≤ 2.0

Theoretical Plates ≥ 2000

% RSD of Peak Area ≤ 2.0%

Analysis Procedure
Inject the diluent (as a blank) to ensure no interfering peaks are present at the retention

times of Sofosbuvir and Impurity I.

Inject the Working Standard Solution (Impurity I).

Inject the prepared Sample Solution in duplicate.

Record the chromatograms and measure the peak area for Impurity I.
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Data Presentation
Typical Retention Times
Under the specified conditions, the following retention times are typical:

Sofosbuvir: ~3.7 min[5][6]

Sofosbuvir Impurity I: ~5.7 min[5][6]

Calculation
The percentage of Sofosbuvir impurity I in the tablet is calculated using the following formula:

% Impurity I = (AT / AS) * (WS / DS) * (P / 100) * (D / WT) * (Avg. Wt / Label Claim) * 100

Where:

AT = Peak area of Impurity I in the Sample Solution.

AS = Average peak area of Impurity I in the Working Standard Solution.

WS = Weight of Impurity I RS taken for the standard (mg).

DS = Dilution factor for the standard solution.

P = Purity of Impurity I RS (%).

D = Dilution factor for the sample solution.

WT = Weight of tablet powder taken for the sample (mg).

Avg. Wt = Average weight of one tablet (mg).

Label Claim = Amount of Sofosbuvir per tablet (mg).

Summary of Method Validation Data
The described method has been validated according to ICH guidelines, with typical results

summarized below.[5]
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Validation Parameter Result

Linearity Range 10-30 µg/mL for Impurity I[5][6]

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.03% (0.12 µg/mL)[5][6]

Limit of Quantification (LOQ) 0.10% (0.375 µg/mL)

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) < 2.0%

Specificity No interference from excipients or degradants.

Visualization
Experimental Workflow Diagram
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Solution Preparation

HPLC Analysis

Data Processing

1. Weigh & Powder
20 Tablets

2. Weigh Powder Equivalent
to 100mg Sofosbuvir

3. Add Diluent &
Sonicate for 30 min

4. Dilute to Volume &
Filter (0.45 µm)

5. System Suitability Test
(Inject Standard)

6. Inject Sample
Solution

7. Acquire Chromatogram
(UV at 260 nm)

8. Integrate Peak Area
of Impurity I

9. Calculate % Impurity
using Formula

10. Final Report

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2924809?utm_src=pdf-custom-synthesis
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.daicelpharmastandards.com/product-category/sofosbuvir/
https://www.bocsci.com/product/sofosbuvir-impurity-i-cas-2164516-85-0-381954.html
https://www.biosynth.com/p/PLD51685/2164516-85-0-sofosbuvir-impurity-i
https://www.medchemexpress.com/Sofosbuvir_impurity_I.html
https://www.researchgate.net/publication/353525330_Development_and_validation_of_RP_HPLC_method_for_the_estimation_of_Sofosbuvir_and_related_impurity_in_bulk_and_pharmaceutical_dosage_form
https://d-nb.info/1244152633/34
https://jmpas.com/admin/assets/article_issue/1661978835JMPAS_JULY_-_AUGUST_2022.pdf
http://dspace.ewubd.edu:8080/xmlui/bitstream/handle/123456789/2170/Jobayda_Jannat.pdf?sequence=1&isAllowed=y
https://www.benchchem.com/product/b2924809#protocol-for-the-quantification-of-sofosbuvir-impurity-i-in-tablets
https://www.benchchem.com/product/b2924809#protocol-for-the-quantification-of-sofosbuvir-impurity-i-in-tablets
https://www.benchchem.com/product/b2924809#protocol-for-the-quantification-of-sofosbuvir-impurity-i-in-tablets
https://www.benchchem.com/product/b2924809#protocol-for-the-quantification-of-sofosbuvir-impurity-i-in-tablets
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2924809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2924809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

